molecular formula C18H15N3O3 B10884302 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile

Cat. No.: B10884302
M. Wt: 321.3 g/mol
InChI Key: JMBIECTVXNVXFW-VKAVYKQESA-N
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Description

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a methoxyphenoxy group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated benzimidazole intermediate with 4-methoxyphenol.

    Addition of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its structure and functional groups.

    Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, 2-aminobenzimidazole.

    Phenoxy Compounds: Compounds like 4-methoxyphenol, 4-chlorophenoxyacetic acid.

    Cyanide-Containing Compounds: Compounds like acetonitrile, benzyl cyanide.

Uniqueness

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE is unique due to its combination of a benzimidazole core, a methoxyphenoxy group, and a cyanide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(4-methoxyphenoxy)but-2-enenitrile

InChI

InChI=1S/C18H15N3O3/c1-23-12-6-8-13(9-7-12)24-11-17(22)14(10-19)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,11H2,1H3,(H,20,21)/b17-14-

InChI Key

JMBIECTVXNVXFW-VKAVYKQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O

Canonical SMILES

COC1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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